molecular formula C15H23NO3 B14056157 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate CAS No. 101931-78-6

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate

Cat. No.: B14056157
CAS No.: 101931-78-6
M. Wt: 265.35 g/mol
InChI Key: PIQGPSJRLJWWML-UHFFFAOYSA-N
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Description

1-azabicyclo[222]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate typically involves multiple steps. One common approach is to start with the preparation of the 1-azabicyclo[2.2.2]octane core, which can be synthesized through a series of cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, including temperature, solvent, and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate is unique due to its specific combination of functional groups and bicyclic structure.

Properties

CAS No.

101931-78-6

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate

InChI

InChI=1S/C15H23NO3/c1-4-7-15(18,11(2)3)14(17)19-13-10-16-8-5-12(13)6-9-16/h11-13,18H,5-6,8-10H2,1-3H3

InChI Key

PIQGPSJRLJWWML-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C(C)C)(C(=O)OC1CN2CCC1CC2)O

Origin of Product

United States

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